

Application Notes and Protocols: Generating Transgenic Plants Overexpressing AHU2

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Compound of Interest

Compound Name: AHU2

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Introduction

In the model organism *Arabidopsis thaliana*, the HUA2 gene plays a significant role in developmental processes, particularly in regulating flowering time and reproductive development.[1][2] HUA2 acts as a repressor of the floral transition by influencing the expression of key MADS-box genes such as FLOWERING LOCUS C (FLC) and AGAMOUS (AG).[2][3] Functionally, HUA2 is suggested to be a putative transcription factor or involved in RNA processing.[4] It is part of a small, plant-specific gene family, the HUA2-LIKE (HULK) genes, which have partially redundant but essential functions for plant viability and development.[1]

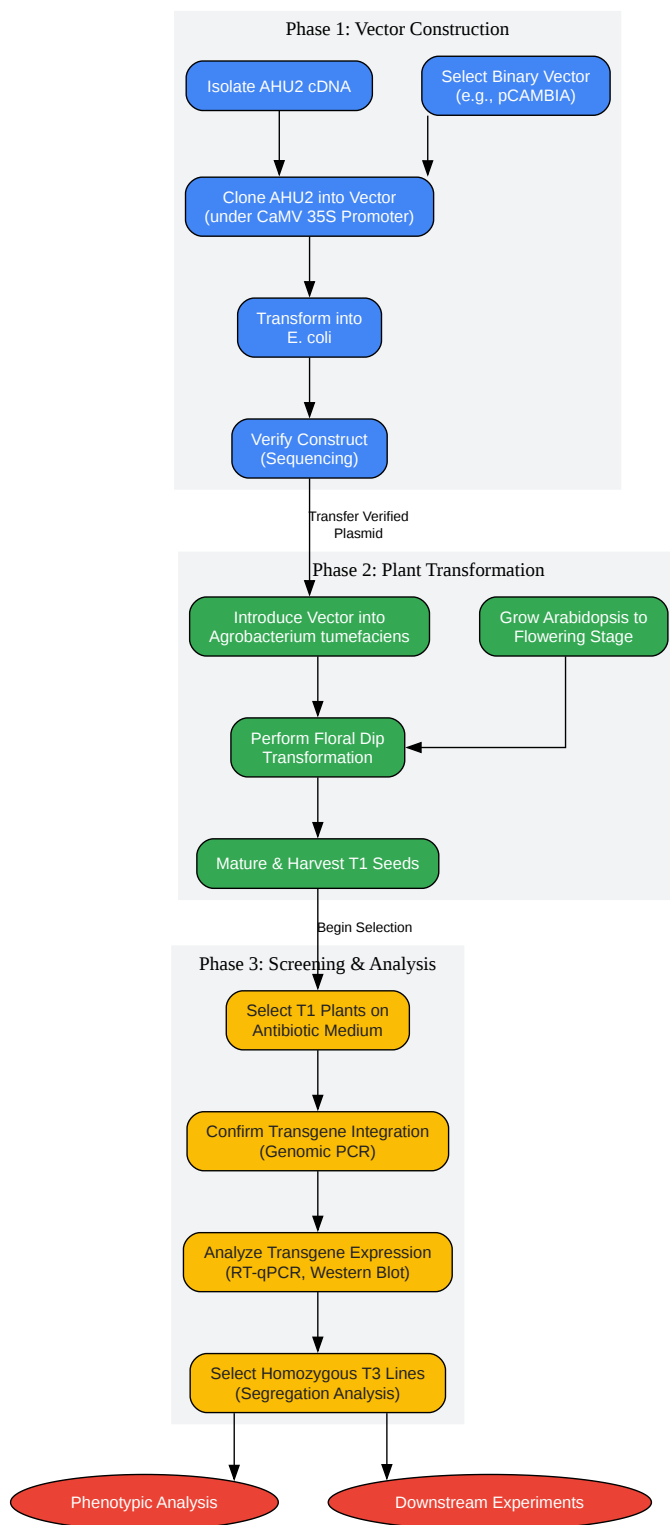
Understanding the precise role of genes like HUA2 is critical for both basic plant science and applied agricultural biotechnology. Overexpression of a target gene is a powerful tool to study its function, especially for genes that may have redundant partners or where a loss-of-function mutation results in a deleterious phenotype.[5][6] By elevating the expression level of HUA2, researchers can investigate the downstream effects on plant morphology, development, and gene expression pathways, potentially uncovering novel regulatory networks.

These application notes provide a comprehensive, step-by-step guide for generating and analyzing transgenic *Arabidopsis thaliana* plants that constitutively overexpress the **AHU2** gene. The protocols cover vector construction, *Agrobacterium*-mediated transformation using

the floral dip method, selection of transgenic lines, and molecular analysis to confirm transgene integration and expression.

Experimental Workflow Overview

The process of generating and confirming **AHU2** overexpression lines follows a logical progression from molecular cloning to plant analysis. The key stages include designing an overexpression construct, introducing it into Arabidopsis, selecting for successful transformants, and verifying the genetic modification at the molecular level.



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Caption: Overall workflow for generating and analyzing **AHU2** transgenic plants.

Protocols

Protocol 1: Overexpression Vector Construction

This protocol describes the cloning of the **AHU2** coding sequence (CDS) into a plant binary vector for constitutive overexpression. The CaMV 35S promoter is recommended for strong, constitutive expression in most plant tissues.[7]

Logical Structure of the T-DNA Region:



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Caption: T-DNA region of the **AHU2** overexpression construct.

Materials:

- Arabidopsis thaliana cDNA library or total RNA
- Gene-specific primers for **AHU2**
- High-fidelity DNA polymerase
- pCAMBIA series binary vector (e.g., pCAMBIA1302) or similar, containing a CaMV 35S promoter and a plant selectable marker[8]
- Restriction enzymes and T4 DNA ligase (for restriction-ligation cloning) or a commercial seamless cloning kit
- Competent E. coli cells (e.g., DH5α)
- LB medium and appropriate antibiotics
- Plasmid purification kit

Method:

- Amplify **AHU2** CDS: Synthesize cDNA from Arabidopsis total RNA. Amplify the full-length coding sequence of **AHU2** using high-fidelity PCR with primers that add appropriate restriction sites or overhangs for seamless cloning.
- Prepare Vector: Digest the binary vector with the corresponding restriction enzymes. Purify the linearized vector backbone.
- Ligation/Cloning: Ligate the purified **AHU2** PCR product with the linearized vector. Alternatively, use a seamless cloning method following the manufacturer's protocol.
- Transformation into E. coli: Transform the ligation product into competent E. coli cells.
- Selection and Verification: Plate the transformed cells on LB agar with the appropriate antibiotic for vector selection. Screen colonies by colony PCR. Purify plasmid DNA from positive colonies and confirm the insert sequence by Sanger sequencing.^[9]

PCR Reaction Components (25 µL)	
Component	Volume/Amount
5x High-Fidelity Buffer	5 µL
dNTPs (10 mM)	0.5 µL
Forward Primer (10 µM)	1.25 µL
Reverse Primer (10 µM)	1.25 µL
cDNA Template	~50 ng
High-Fidelity Polymerase	0.25 µL
Nuclease-Free Water	to 25 µL

Protocol 2: Agrobacterium-mediated Transformation (Floral Dip)

The floral dip method is a simple and effective technique for transforming *Arabidopsis thaliana* without requiring tissue culture.[10][11] Developing floral tissues are dipped into an *Agrobacterium* suspension, which leads to the transformation of female gametes.[12]

Materials:

- Verified **AHU2** overexpression plasmid
- Competent *Agrobacterium tumefaciens* (e.g., strain EHA105 or GV3101)
- YEP or LB medium with appropriate antibiotics
- Healthy, flowering *Arabidopsis thaliana* plants (approximately 4-6 weeks old, with numerous immature floral buds)[13]
- 5% (w/v) Sucrose solution
- Silwet L-77 surfactant
- Plastic wrap or humidity dome

Method:

- Transform *Agrobacterium*: Introduce the verified **AHU2** overexpression vector into competent *Agrobacterium tumefaciens* cells via electroporation or heat shock. Select for transformed colonies on YEP/LB agar with appropriate antibiotics.
- Prepare *Agrobacterium* Culture: Inoculate 5 mL of liquid medium (with antibiotics) with a single *Agrobacterium* colony and grow for 2 days at 28°C. Use this starter culture to inoculate a larger volume (e.g., 500 mL) and grow overnight until the culture reaches an OD₆₀₀ of 1.5–2.0.[14]
- Prepare Infiltration Medium: Pellet the *Agrobacterium* cells by centrifugation (e.g., 5,000 x g for 10 min). Resuspend the pellet in a freshly prepared 5% sucrose solution to a final OD₆₀₀ of ~0.8.[15]
- Floral Dip: Just before dipping, add Silwet L-77 to the bacterial suspension to a final concentration of 0.02% - 0.05% (200-500 µL/L) and mix gently.[12][15] Invert the *Arabidopsis*

plants and dip all above-ground parts, focusing on the inflorescences, into the solution for 10-30 seconds with gentle agitation.[\[14\]](#)[\[16\]](#)

- **Post-Transformation Care:** Place the dipped plants on their side and cover with a plastic dome or wrap for 16-24 hours to maintain high humidity.[\[14\]](#)[\[15\]](#) Afterwards, return the plants to their normal growing conditions.
- **Seed Harvest:** Allow plants to grow for another 3-5 weeks. Stop watering as the siliques mature and turn brown. Harvest the dry T1 seeds from each plant.

Floral Dip Infiltration Medium	
Component	Final Concentration
Agrobacterium culture (resuspended)	OD ₆₀₀ ≈ 0.8
Sucrose	5% (w/v)
Silwet L-77	0.02% - 0.05% (v/v)

Protocol 3: Selection of T1 Transgenic Plants

T1 seeds are screened on a selective medium containing an antibiotic or herbicide corresponding to the selectable marker gene on the T-DNA.[\[17\]](#) This allows for the identification of successfully transformed individuals.

Materials:

- Harvested T1 seeds
- 70% Ethanol, 10% Bleach solution, Sterile water
- Murashige and Skoog (MS) medium with 0.8% agar
- Selective agent (e.g., 50 µg/mL Kanamycin or 25 µg/mL Hygromycin)
- Sterile petri plates
- Growth chamber

Method:

- **Seed Sterilization:** Place seeds in a microfuge tube. Add 1 mL of 70% ethanol for 1-2 minutes, then replace with 1 mL of 10% bleach for 10-20 minutes. Wash the seeds 4-5 times with sterile water.[\[18\]](#)
- **Plating:** Resuspend the sterilized seeds in 0.1% sterile agarose and spread them evenly onto MS plates containing the appropriate selective agent.
- **Stratification:** Seal the plates and store at 4°C for 2-3 days to break dormancy and synchronize germination.
- **Selection:** Transfer the plates to a growth chamber under a 16h light/8h dark cycle. After 7-14 days, transgenic seedlings will appear green with well-developed roots, while non-transgenic seedlings will be bleached, yellow, and will not develop true leaves or roots.[\[19\]](#)
- **Transplanting:** Carefully transfer the healthy, putative transgenic seedlings to soil. Grow them to maturity to collect T2 seeds.

Protocol 4: Molecular Analysis of Transgenic Plants

Molecular analyses are essential to confirm the presence of the transgene, determine its copy number, and quantify its expression level.

A. Genomic PCR for Transgene Confirmation This quick screen confirms the presence of the T-DNA in the genome of putative transformants.[\[20\]](#)

- Extract genomic DNA from leaf tissue of T1 plants.
- Perform PCR using a primer pair that specifically amplifies a region of the transgene. A recommended strategy is to use one primer specific to the promoter (e.g., CaMV 35S) and another specific to the **AHU2** gene.[\[20\]](#) This ensures that amplification does not occur from the endogenous **AHU2** gene.
- Run wild-type plant DNA as a negative control and the overexpression plasmid as a positive control.

- Analyze PCR products by agarose gel electrophoresis. A band of the expected size should be present only in transgenic plants and the positive control.

B. RT-qPCR for Expression Analysis This technique quantifies the level of **AHU2** mRNA to confirm overexpression.[\[21\]](#)

- Extract total RNA from leaf or floral tissue of T1 or T2 transgenic lines and wild-type controls.
- Synthesize cDNA from the RNA samples.
- Perform quantitative PCR (qPCR) using primers specific to the **AHU2** transcript.
- Use a reference gene (e.g., Actin or Ubiquitin) for normalization.
- Calculate the relative expression of **AHU2** in transgenic lines compared to the wild-type. Significant increases in transcript levels confirm overexpression.

C. Southern Blot for Copy Number Analysis Southern blotting is used to determine the number of transgene insertion sites within the plant genome.[\[22\]](#)[\[23\]](#) Lines with a single insertion are often preferred for subsequent experiments to avoid complex segregation patterns and potential gene silencing.[\[24\]](#)

- Digest high-quality genomic DNA from transgenic lines with a restriction enzyme that does not cut within the T-DNA probe region.
- Separate the digested DNA on an agarose gel and transfer it to a nylon membrane.
- Hybridize the membrane with a labeled DNA probe specific to a part of the T-DNA (e.g., the selectable marker gene).
- The number of distinct bands on the resulting autoradiogram corresponds to the number of transgene insertion sites.

D. Western Blot for Protein Analysis If an antibody against the **AHU2** protein is available, Western blotting can confirm that the elevated mRNA levels result in increased protein accumulation.[\[22\]](#)

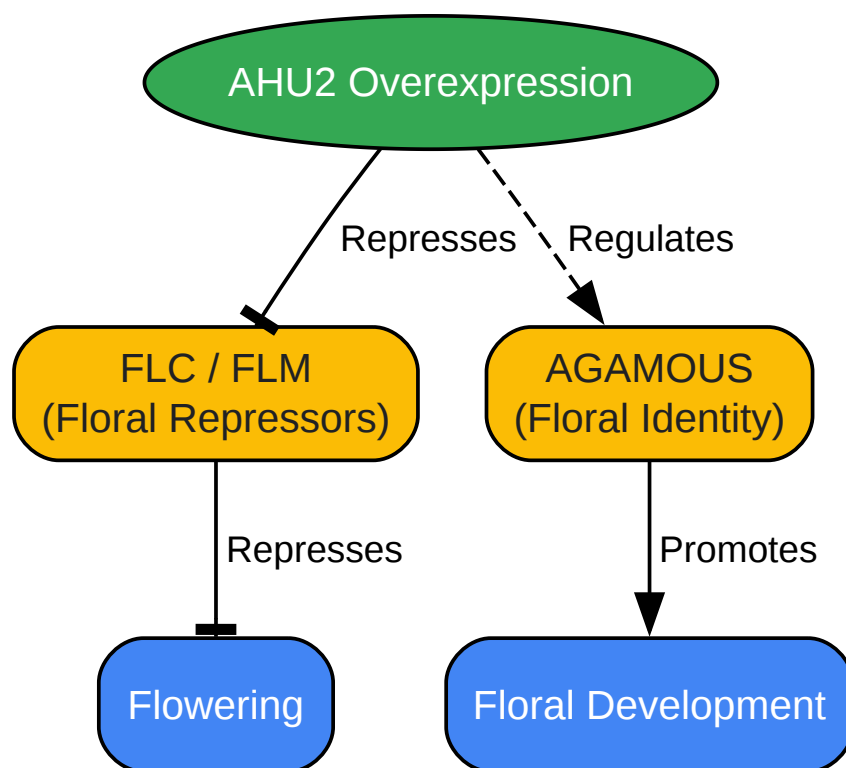
- Extract total protein from transgenic and wild-type plant tissues.

- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Probe the membrane with a primary antibody specific to **AHU2**, followed by a suitable secondary antibody.
- Detect the signal using a chemiluminescent or fluorescent substrate. An increase in band intensity at the correct molecular weight for **AHU2** confirms overexpression at the protein level.

Downstream Applications and Considerations

- **Homozygous Lines:** After confirming T1 transformants, T2 seeds should be grown on selective media to identify lines that exhibit a 3:1 (resistant:sensitive) segregation ratio, which is indicative of a single-locus insertion. Progeny (T3 generation) from these lines can then be screened to find homozygous plants where all offspring are resistant.
- **Phenotypic Analysis:** Once confirmed homozygous overexpression lines are established, they can be subjected to detailed phenotypic analysis. This includes measuring flowering time, analyzing shoot and floral morphology, and assessing other developmental parameters to understand the consequences of elevated **AHU2** expression.[\[2\]](#)
- **Transcriptomic Analysis:** RNA-Seq can be performed on the overexpression lines to identify downstream genes and pathways regulated by **AHU2**, providing a global view of its function.[\[1\]](#)

HUA2 Regulatory Context:



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Caption: Simplified role of HUA2 in regulating key developmental genes.[2][3]

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